

Technical Guide: Boc-D-Phe-Pro-OSu in Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-D-Phe-Pro-OSu*

Cat. No.: *B1531489*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N- α -tert-Butoxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester (**Boc-D-Phe-Pro-OSu**), a key intermediate in synthetic peptide chemistry. This activated dipeptide is utilized for the efficient incorporation of the D-Phe-Pro motif into peptide sequences, a common structural element in various bioactive peptides.

Core Compound Data

While a specific CAS number for **Boc-D-Phe-Pro-OSu** is not readily available in public databases, the key quantitative data for this compound and its precursors are summarized below. The molecular weight for **Boc-D-Phe-Pro-OSu** is calculated based on its molecular formula.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Boc-D-Phe-Pro-OSu	Not available	C ₂₃ H ₂₉ N ₃ O ₇	459.49
Boc-D-Phenylalanine (Boc-D-Phe-OH)	18942-49-9	C ₁₄ H ₁₉ NO ₄	265.30[1]
Boc-D-Phe-N-hydroxysuccinimide ester (Boc-D-Phe-OSu)	3674-18-8	C ₁₈ H ₂₂ N ₂ O ₆	362.38[2][3]
Boc-D-Proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu)	102185-34-2	C ₁₄ H ₂₀ N ₂ O ₆	312.32

Role in Peptide Synthesis

Boc-D-Phe-Pro-OSu is an activated dipeptide designed for use in solution-phase or solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection for the N-terminus of the D-phenylalanine residue. This protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[4][5]

The N-hydroxysuccinimide (OSu) ester at the C-terminus of the proline residue is a highly reactive group that facilitates the efficient formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain.[6] This pre-activated dipeptide strategy can help to improve coupling efficiency and reduce the risk of racemization, particularly when coupling to sterically hindered amino acids.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of Boc-D-Phe-Pro-OH and its subsequent activation to **Boc-D-Phe-Pro-OSu**, followed by a typical peptide coupling reaction.

Synthesis of Boc-D-Phe-Pro-OH

This procedure outlines the coupling of Boc-D-phenylalanine to L-proline methyl ester, followed by saponification of the ester to yield the dipeptide acid.

- Coupling Reaction:

- Dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM).
- Neutralize the solution with a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.
- In a separate flask, dissolve Boc-D-phenylalanine (1.0 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM. An additive like 1-hydroxybenzotriazole (HOBr) can be included to suppress side reactions.
- Add the activated Boc-D-Phe-OH solution to the proline methyl ester solution and stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
- Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Phe-Pro-OMe.
- Purify the crude product by column chromatography.

- Saponification:

- Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.
- Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

- Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-D-Phe-Pro-OH.

Activation to Boc-D-Phe-Pro-OSu

This protocol describes the conversion of the dipeptide acid to its active ester.

- Dissolve Boc-D-Phe-Pro-OH (1.0 equivalent) and N-hydroxysuccinimide (HOSu) (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
- Cool the solution to 0°C in an ice bath.
- Add a coupling agent such as DCC or EDC (1.1 equivalents) portion-wise.
- Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
- Filter the mixture to remove the urea byproduct.
- Concentrate the filtrate under reduced pressure to obtain the crude **Boc-D-Phe-Pro-OSu**.
- The product can be purified by recrystallization.

Peptide Coupling using Boc-D-Phe-Pro-OSu

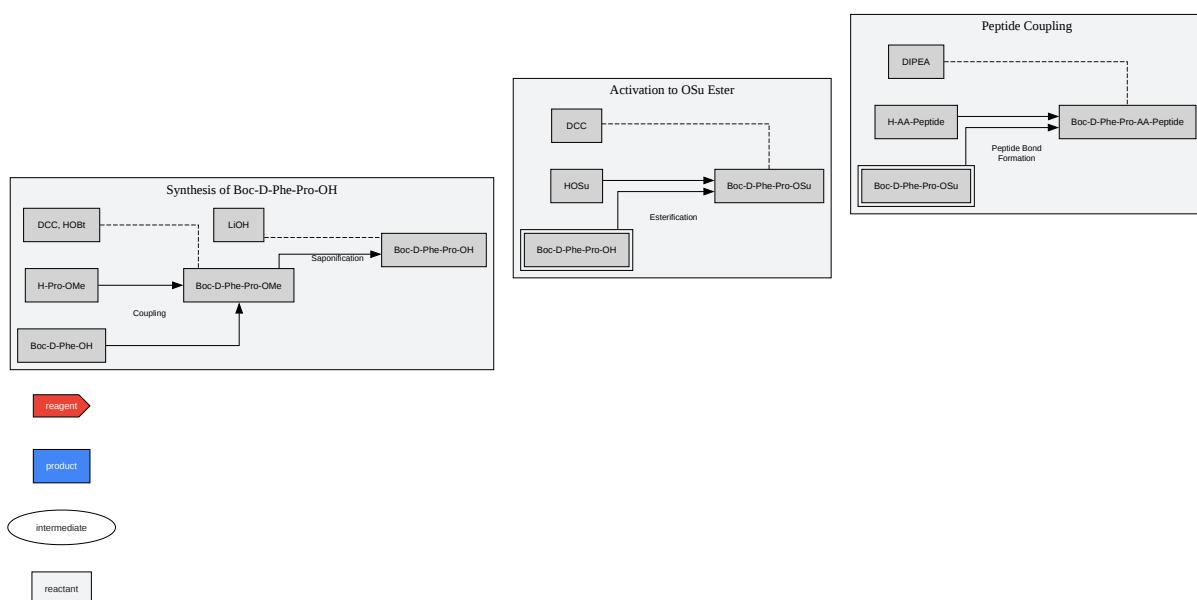
This procedure details the use of the activated dipeptide to elongate a peptide chain.

- Dissolve the amino acid or peptide with a free N-terminus (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
- Add a base such as DIPEA or TEA (1.2 equivalents) to neutralize any salts and to facilitate the reaction.
- Add a solution of **Boc-D-Phe-Pro-OSu** (1.1 equivalents) in the same solvent.

- Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC or a ninhydrin test (for solid-phase synthesis).[7]
- Upon completion, dilute the reaction mixture with an appropriate solvent and wash with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer and concentrate to yield the protected tripeptide.

Visualization of Synthetic Pathway

The following diagrams illustrate the chemical logic and workflow for the synthesis and application of **Boc-D-Phe-Pro-OSu**.

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